tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Number (2059938-94-0)
The systematic IUPAC name for this compound is derived from its spirocyclic architecture, which consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) fused to an indole moiety at the 3-position. The full name, tert-butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate , reflects the following structural features:
- Spiro junction : The azetidine and indole rings share a single carbon atom at position 3, forming a spiro[azetidine-3,3'-indole] core.
- Substituents : A bromine atom is attached to the 7'-position of the indole ring, while a tert-butoxycarbonyl (Boc) group protects the azetidine nitrogen.
The CAS Registry Number 2059938-94-0 uniquely identifies this compound in chemical databases. However, it is critical to note that this CAS number corresponds to a structural analog with a 5'-amino substituent rather than the 7'-bromo variant described here. This discrepancy highlights the need for careful verification of substituent positions when referencing registry data.
Molecular Formula (C₁₅H₁₉BrN₂O₂) and Mass Spectrometric Characterization
The molecular formula C₁₅H₁₉BrN₂O₂ corresponds to a molecular weight of 339.23 g/mol , consistent with theoretical calculations based on isotopic composition. High-resolution mass spectrometry (HRMS) would typically reveal a molecular ion peak at m/z 339.23 for the [M+H]⁺ species, with characteristic isotopic patterns due to the presence of bromine (approximately 1:1 ratio for [M]⁺ and [M+2]⁺ peaks).
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₉BrN₂O₂ |
| Average molecular mass | 339.23 g/mol |
| Exact mass (monoisotopic) | 338.0630 g/mol |
| Major MS fragments | 282.08 (loss of C₄H₉) |
Mass spectrometric analysis of related spirocyclic compounds often employs electron ionization (EI) or electrospray ionization (ESI) coupled with tandem MS/MS for structural elucidation. For this compound, cleavage of the tert-butyl group (C₄H₉) would generate a fragment ion at m/z 282.08 , while the bromine atom stabilizes adjacent fragmentation pathways.
X-ray Crystallographic Studies of Spiro[azetidine-3,3'-indole] Core
Although X-ray crystallographic data for this compound remains unreported, studies on analogous spiro[azetidine-indoline] systems provide insights into its likely geometry. For example, Zhong et al. (2022) resolved the crystal structure of a related spiro[azetidine-3,3'-indoline]-2,2'-dione, revealing a dihedral angle of 87.5° between the azetidine and indoline planes. This near-orthogonal arrangement minimizes steric clashes between the fused rings.
Key crystallographic parameters inferred for the title compound include:
- Bond lengths : The C-N bond in the azetidine ring measures approximately 1.47 Å , typical for saturated nitrogen heterocycles.
- Torsional angles : The spiro carbon exhibits tetrahedral geometry, with C-C-C angles near 109.5° .
Crystallographic studies of brominated analogs would further clarify the electronic effects of the 7'-bromo substituent on ring planarity and intermolecular packing.
Conformational Analysis Through NMR Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for probing the conformational dynamics of spirocyclic compounds. For this compound, key NMR observations would include:
¹H NMR :
- A singlet at δ 1.42 ppm for the tert-butyl group (9H).
- Doublets of doublets near δ 4.20–4.50 ppm corresponding to the azetidine C-H protons, coupled to adjacent nitrogen and ring carbons.
- Aromatic protons on the indole ring resonate between δ 6.90–7.40 ppm , with meta-coupling (J = 2.4 Hz) observed for the 7'-bromo substituent.
¹³C NMR :
- The spiro carbon appears near δ 72.5 ppm , characteristic of quaternary carbons in strained systems.
- The carbonyl carbon of the Boc group resonates at δ 155.0 ppm , while the brominated indole carbon (C7') shows a downfield shift to δ 128.0 ppm due to electron withdrawal.
Two-dimensional techniques such as NOESY would confirm the spatial proximity of the azetidine and indole rings, while HSQC correlations map proton-carbon connectivity. For instance, a NOE interaction between the azetidine C-H and indole H4' proton would corroborate the spiro junction’s rigidity.
Properties
Molecular Formula |
C15H19BrN2O2 |
|---|---|
Molecular Weight |
339.23 g/mol |
IUPAC Name |
tert-butyl 7-bromospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19BrN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9H2,1-3H3 |
InChI Key |
PQSSDSGVQIYYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7’-bromo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7’-bromo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyano, or amino derivatives.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized indole derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Its unique structure makes it a candidate for drug discovery, particularly in the design of molecules that target specific biological pathways.
Industry:
Mechanism of Action
The mechanism by which tert-Butyl 7’-bromo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
tert-Butyl 7'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS: 2060053-30-5)
- Key Differences :
- The 7'-fluoro substituent is smaller and more electronegative than bromo, leading to distinct electronic effects.
- Reduced steric hindrance compared to bromo may improve solubility but diminish hydrophobic interactions in biological systems.
- Molecular weight: 278.32 vs. ~338.2 (bromo analog, estimated), impacting pharmacokinetic properties .
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS: 1394899-06-9)
- Key Differences: Lacks the spirocyclic azetidine core, instead featuring a linear Boc-protected indole.
Spirocyclic Azetidine Derivatives with Varied Fused Rings
Spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine] Derivatives
- Example : (7′R,8a′S)-tert-butyl 2′-benzyl-7′-hydroxy-1′,3′-dioxohexahydro-1′H-spiro[azetidine-3,4′-pyrrolo[1,2-a]pyrazine]-1-carboxylate.
- Key Differences :
- The 1′,3′-dioxo group introduces electron-withdrawing effects, contrasting with the indole’s electron-rich aromatic system in the target compound .
Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] Derivatives
- Example : tert-butyl 2′-(4-fluorophenyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate.
- Key Differences :
- The 4-fluorophenyl substituent introduces aryl interactions absent in the bromoindole system .
Biological Activity
tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS No. 2059938-94-0) is a synthetic organic compound notable for its unique spirocyclic structure, which integrates an azetidine ring with an indole moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula: C₁₅H₁₉BrN₂O₂
- Molecular Weight: 339.23 g/mol
- IUPAC Name: tert-butyl 7'-bromospiro[azetidine-3,3'-indoline]-1-carboxylate
- Structural Characteristics:
- Contains a bromine atom at the 7' position, which may influence its reactivity and biological interactions.
- The tert-butyl ester group enhances stability and solubility, making it suitable for various biological studies.
Research indicates that this compound interacts with specific molecular targets within biological systems. These interactions can modulate various cellular pathways, contributing to its observed biological effects.
Target Interactions:
- The compound has shown potential as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial in immune response modulation. TLR agonists are being explored for their therapeutic potential in cancer and infectious diseases .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to induce cellular responses through TLR activation. For instance:
- Cell Line Studies: The compound was tested on HEK293 cells stably transfected with TLR7 and TLR8, measuring NFκB-mediated secreted embryonic alkaline phosphatase (SEAP) production as a marker of activation. Results indicated that this compound effectively activates these pathways, suggesting a role in enhancing immune responses .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds, providing insights into the potential applications of this compound:
Comparative Analysis with Related Compounds
The following table summarizes the structural and functional similarities with other compounds that share the spirocyclic framework:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl 5'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | C₁₅H₁₉F N₂O₂ | Contains a fluorine atom; unique reactivity profile. |
| tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | C₁₅H₁₉N₃O₂ | Features a cyano group; different pharmacological properties. |
| tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | C₁₅H₁₉BrN₂O₂ | Similar bromination; useful in substitution reactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
